1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine
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Overview
Description
1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The pyridine ring can be introduced through a subsequent condensation reaction. The final step often involves the coupling of the pyrazole and pyridine rings with a phenyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(4-pyridin-3-ylphenyl)urea: Similar structure but with a urea linkage.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Contains a pyrazole and pyridine ring but with different substitution patterns.
Uniqueness
1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine is unique due to its specific arrangement of the pyrazole, pyridine, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-8-18(9-4-1)14-24-16-20-17-26(21-11-5-2-6-12-21)25-22(20)19-10-7-13-23-15-19/h1-13,15,17,24H,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMOIPLRBPPKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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